Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Overview
Description
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the various substituents. Common reagents used in these reactions include nitrating agents for the nitro group, acylating agents for the amide groups, and esterification reagents for the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic uses.
Medicine: The compound or its derivatives could be investigated for their pharmacological properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methyl-3-nitrobenzamido)benzoate
- Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate
Uniqueness
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-5-33-24(30)19-15(4)20(22(29)25-17-9-7-6-8-13(17)2)34-23(19)26-21(28)16-11-10-14(3)18(12-16)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUATUOGMNFZDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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